molecular formula C21H27NO6S B11126137 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide

Cat. No.: B11126137
M. Wt: 421.5 g/mol
InChI Key: JVALRLKOFHCBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ISOBUTYLACETAMIDE is a complex organic compound that features a chromen-2-one (coumarin) structure fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ISOBUTYLACETAMIDE typically involves multiple steps. One common approach is the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents . The reaction conditions often include the use of dichloromethane as a solvent and triethylamine as a base at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ISOBUTYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-ISOBUTYLACETAMIDE apart is its unique combination of a chromen-2-one structure with a thiophene ring, which may confer distinct biological and chemical properties not observed in similar compounds.

Properties

Molecular Formula

C21H27NO6S

Molecular Weight

421.5 g/mol

IUPAC Name

2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C21H27NO6S/c1-13(2)10-22(16-7-8-29(25,26)12-16)20(23)11-27-17-5-6-18-14(3)15(4)21(24)28-19(18)9-17/h5-6,9,13,16H,7-8,10-12H2,1-4H3

InChI Key

JVALRLKOFHCBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC(C)C)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.